Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a ureido group and a tert-butyl phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Ureido Group: This step involves the reaction of the piperidine derivative with an isocyanate, such as 4-(tert-butyl)phenyl isocyanate, under controlled conditions to form the ureido linkage.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ureido group, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the ureido group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of ureido-containing molecules with biological targets. Its structure is similar to certain bioactive molecules, making it useful in the design of enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, this compound has potential applications in the development of new pharmaceuticals. Its ureido group can interact with biological targets, potentially leading to the discovery of new drugs with therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. The tert-butyl phenyl moiety can enhance
Properties
IUPAC Name |
methyl 4-[[(4-tert-butylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,3)15-5-7-16(8-6-15)21-17(23)20-13-14-9-11-22(12-10-14)18(24)25-4/h5-8,14H,9-13H2,1-4H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQWROGEFBKYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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